molecular formula C26H39N3O8 B12811424 Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 68219-15-8

Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12811424
CAS No.: 68219-15-8
M. Wt: 521.6 g/mol
InChI Key: JLOODCFTJYDUJB-UHFFFAOYSA-N
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Description

Diethyl(5-((6-Methoxy-4-methyl(8-quinolyl))amino)pentyl)amine This compound is a quinoline-derived tertiary amine with a pentyl linker bridging a diethylamine group and a substituted quinoline moiety. The quinoline core (8-quinolyl) is functionalized with a methoxy group at position 6 and a methyl group at position 4. The pentyl chain and diethylamine group may improve solubility in organic matrices or modulate receptor-binding affinities.

2-Hydroxypropane-1,2,3-tricarboxylic Acid (Citric Acid)
A naturally occurring tricarboxylic acid, citric acid is widely used in pharmaceuticals as an excipient, buffering agent, and chelator. Its three carboxyl groups and hydroxyl group enable strong metal-chelating properties, which are critical in stabilizing formulations and mitigating oxidative degradation . In drug formulations, citric acid often forms salts with amine-containing compounds (e.g., diphenhydramine citrate) to enhance solubility and bioavailability .

Properties

CAS No.

68219-15-8

Molecular Formula

C26H39N3O8

Molecular Weight

521.6 g/mol

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,5-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C20H31N3O.C6H8O7/c1-5-23(6-2)13-9-7-8-11-21-19-15-17(24-4)14-18-16(3)10-12-22-20(18)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,12,14-15,21H,5-9,11,13H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JLOODCFTJYDUJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.

Once the quinoline core is prepared, it undergoes further functionalization to introduce the methoxy and methyl groups. The next step involves the attachment of the diethylamino pentyl chain through nucleophilic substitution reactions. Finally, the compound is coupled with 2-hydroxypropane-1,2,3-tricarboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the quinoline ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-6-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Structural Formula

Diethyl 5 6 methoxy 4 methyl 8 quinolyl amino pentyl amine 2 hydroxypropane 1 2 3 tricarboxylic acid\text{Diethyl 5 6 methoxy 4 methyl 8 quinolyl amino pentyl amine 2 hydroxypropane 1 2 3 tricarboxylic acid}

Chemistry

Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid serves as a valuable building block in synthetic organic chemistry. It can be utilized in:

  • Synthesis of Complex Molecules : The compound can be used to create more intricate structures through various chemical reactions.
  • Coordination Chemistry : Its unique functional groups allow it to act as a ligand in coordination complexes.

Biology

The quinoline moiety is known for its biological significance:

  • Drug Development : Compounds containing quinoline structures have been investigated for their therapeutic properties. This compound may exhibit:
    • Antimicrobial Activity : Potential efficacy against bacterial and fungal infections.
    • Anticancer Properties : Similar quinoline derivatives have shown promise in inhibiting cancer cell proliferation.

Medicine

The medicinal applications of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine include:

  • Antimalarial Activity : Quinoline derivatives are historically known for their use in treating malaria.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties similar to other quinoline-based drugs.

Industrial Applications

In industry, this compound can be explored for:

  • Dyes and Pigments : The structural components may provide unique color properties suitable for dye production.
  • Chemical Manufacturing : As an intermediate in the synthesis of various industrial chemicals.

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine demonstrate significant anticancer activity. For instance, studies on quinoline derivatives have shown inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of quinoline derivatives against various pathogens. Results indicated that certain modifications to the quinoline structure enhanced antibacterial activity, suggesting that Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine could be a candidate for further investigation.

Mechanism of Action

The mechanism of action of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Diphenhydramine Citrate

  • Structure : Combines diphenhydramine (a benzhydryl ether-linked ethylamine) with citric acid.
  • Synthesis : Diphenhydramine hydrochloride reacts with citric acid to form the citrate salt .
  • Applications : Antihistamine with sedative properties. The citrate salt improves water solubility compared to the free base.
  • Comparison: Unlike the quinoline-based amine in the target compound, diphenhydramine lacks a heteroaromatic system, resulting in divergent pharmacological profiles. The quinoline moiety may confer distinct bioactivity (e.g., antiparasitic or kinase inhibition) .

8-(Isopropyl)-2-methylquinolin-5-amine

  • Structure: A simpler quinoline derivative with isopropyl and methyl substitutions.
  • Synthesis: Prepared via Friedländer condensation, analogous to methods for 8-alkylquinoline derivatives .
  • Comparison : The absence of a diethylamine-pentyl chain and citric acid limits its utility in formulations requiring enhanced solubility or metal chelation.
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) Solubility (Water) Chelation Capacity Key Applications
Diethyl(...)amine + Citric Acid Complex ~500 (estimated) Moderate (citrate salt) High Potential drug delivery system
Diphenhydramine Citrate 447.48 High Moderate Allergy relief, sedation
8-(Isopropyl)-2-methylquinolin-5-amine 214.31 Low None Antimicrobial research

Key Findings :

  • The target compound’s citrate component enhances solubility and stability, similar to diphenhydramine citrate, but its quinoline core may enable unique interactions with biological targets (e.g., DNA intercalation or enzyme inhibition) .
  • Citric acid’s chelation properties reduce metal-induced degradation, a critical advantage in liquid formulations .

Biological Activity

Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that combines a quinoline derivative with a tricarboxylic acid. Its structure suggests potential biological activities based on the properties of its constituent parts.

Structural Overview

The compound has the molecular formula C26H39N3O8C_{26}H_{39}N_{3}O_{8} and a molecular weight of 521.6 g/mol. The key structural features include:

  • A quinoline core with methoxy and methyl substitutions.
  • An amino group attached to the quinoline.
  • A pentyl chain connected to a diethylamino group.
  • A 2-hydroxypropane-1,2,3-tricarboxylic acid moiety.

This unique combination may lead to diverse biological activities.

1. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial effects. For example, compounds similar to the quinoline structure have demonstrated:

  • Antifungal activity against various fungal strains.
  • Antibacterial effects , particularly against Gram-positive bacteria.

2. Antioxidant Activity

The presence of hydroxyl groups in the tricarboxylic acid component suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress.

3. Pharmacological Applications

Due to the presence of both quinoline and amino functionalities, this compound may exhibit:

  • Cytotoxic effects against cancer cell lines.
  • Potential use as a chemosensitizer in cancer therapy.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
6-MethoxyquinolineAntimicrobial
Karanjin (related flavonoid)Antifungal
Various quinoline derivativesCytotoxic

Case Study: Antifungal Activity

In a study evaluating antifungal properties, compounds structurally related to the quinoline derivatives exhibited significant activity against Trichophyton mentagrophytes, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole. This suggests that the quinoline moiety in our compound could confer similar antifungal properties.

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

A robust synthesis requires careful selection of intermediates and optimization of reaction conditions. For example, analogous amine derivatives are synthesized via condensation reactions of pyrazole or quinoline precursors with alkylamines, often under solvent-free or mild acidic conditions to minimize side reactions . Statistical experimental design (e.g., factorial or response surface methodology) can systematically optimize parameters like temperature, stoichiometry, and catalyst loading, reducing trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm amine and carboxylic acid functional groups, referencing coupling constants and chemical shifts of analogous compounds .
  • High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis or mass spectrometry (MS) detectors to assess purity, leveraging reverse-phase columns (C18) with acetonitrile/water gradients .
  • Infrared (IR) Spectroscopy: Identify hydrogen-bonding interactions between the amine and tricarboxylic acid moieties .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis efficiency?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling rational design of reaction pathways. For instance, ICReDD integrates computational modeling with experimental validation to prioritize feasible synthetic routes and reduce redundant experiments . Machine learning algorithms trained on reaction databases can further predict optimal solvents or catalysts for specific steps .

Q. What statistical approaches resolve contradictions in biological activity data?

Conflicting in vitro results (e.g., antibacterial vs. cytotoxic activity) may arise from assay variability or compound aggregation. Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables like pH or solvent polarity . Dose-response curves with rigorous replicates (n ≥ 6) and controls (e.g., DMSO-only) improve reproducibility .

Q. How can reaction engineering principles improve scalability of the tricarboxylic acid coupling step?

Membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors enhance yield by removing byproducts in real-time, particularly for acid-sensitive intermediates . Kinetic studies under varying shear rates and residence times help identify mass transfer limitations .

Methodological Guidance for Data Interpretation

Q. What strategies validate the compound’s mechanism of action in pharmacological studies?

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target receptors (e.g., quinoline-binding enzymes) .
  • Molecular Dynamics Simulations: Model interactions between the pentylamine chain and hydrophobic enzyme pockets .
  • Metabolomic Profiling: Track downstream metabolic perturbations using LC-MS to confirm target engagement .

Q. How to address solubility challenges during formulation for in vivo studies?

Co-solvent systems (e.g., PEG-400/water) or pH-adjusted buffers (for ionizable groups) improve solubility. Preformulation assays (e.g., shake-flask method) determine logP values, guiding excipient selection .

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